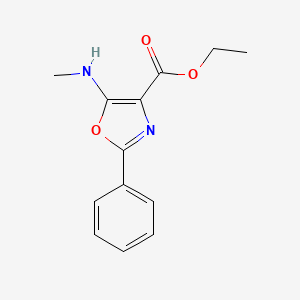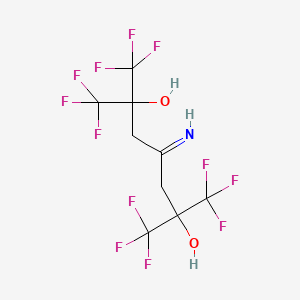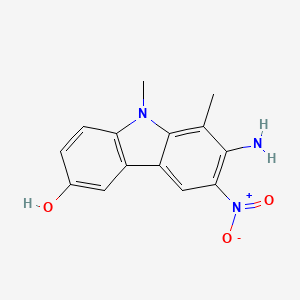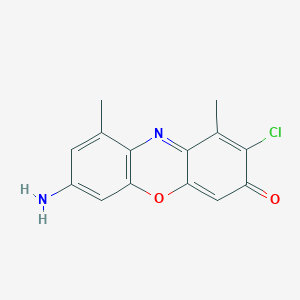
7-Amino-2-chloro-1,9-dimethyl-3H-phenoxazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-2-chloro-1,9-dimethyl-3H-phenoxazin-3-one is a derivative of phenoxazine, a heterocyclic compound known for its diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy . Phenoxazine derivatives, including this compound, exhibit various biological activities such as antioxidant, antidiabetic, antimalarial, anti-alzheimer, antiviral, anti-inflammatory, and antibiotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-2-chloro-1,9-dimethyl-3H-phenoxazin-3-one involves the oxidative cyclocondensation of o-aminophenols. The reaction typically uses oxidants such as air laccase, hydrogen peroxide (H2O2) activated by horseradish peroxidase, or t-butylhydroperoxide in the presence of catalysts like ebselen (2-phenylbenzisoselenazol-3(2H)-one) and 3,3’-ditrifluoromethyldiphenyl diselenide . The reaction conditions vary depending on the specific oxidant and catalyst used, but generally involve moderate temperatures and controlled environments to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and efficiency. The choice of oxidants and catalysts may vary based on cost, availability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
7-Amino-2-chloro-1,9-dimethyl-3H-phenoxazin-3-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced phenoxazine derivatives.
Substitution: The amino and chloro groups in the compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted phenoxazine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, air laccase, horseradish peroxidase, ebselen, t-butylhydroperoxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Phenoxazinone derivatives.
Reduction: Reduced phenoxazine derivatives.
Substitution: Substituted phenoxazine derivatives with various functional groups.
Scientific Research Applications
7-Amino-2-chloro-1,9-dimethyl-3H-phenoxazin-3-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-Amino-2-chloro-1,9-dimethyl-3H-phenoxazin-3-one involves its interaction with molecular targets and pathways in cells. The compound can modulate multidrug resistance (MDR) in cancer cells by inhibiting the efflux of chemotherapeutic agents, thereby enhancing their efficacy . It also exhibits antiviral activity by interfering with viral replication processes . The exact molecular targets and pathways involved may vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one: Exhibits antiviral, immunosuppressive, and antiproliferative activities.
3-Amino-1,4α-dihydro-4α-8-dimethyl-2H-phenoxazine-2-one: Known for its antiviral effects against various viruses.
Actinomycin D: Contains a phenoxazine moiety and functions as both an antibiotic and anticancer agent.
Uniqueness
7-Amino-2-chloro-1,9-dimethyl-3H-phenoxazin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino and chloro groups allows for diverse chemical modifications, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
832733-91-2 |
|---|---|
Molecular Formula |
C14H11ClN2O2 |
Molecular Weight |
274.70 g/mol |
IUPAC Name |
7-amino-2-chloro-1,9-dimethylphenoxazin-3-one |
InChI |
InChI=1S/C14H11ClN2O2/c1-6-3-8(16)4-10-13(6)17-14-7(2)12(15)9(18)5-11(14)19-10/h3-5H,16H2,1-2H3 |
InChI Key |
PGVNMKCFSMQQEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N=C3C(=C(C(=O)C=C3O2)Cl)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4'-(Dibutylamino)-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14213092.png)
![{2,4,6-Tris[bis(trimethylsilyl)methyl]phenyl}phosphane](/img/structure/B14213094.png)
![1-[(1S)-1-Phenylethyl]-2,3,5,6,7,7a-hexahydro-1H-indole](/img/structure/B14213100.png)
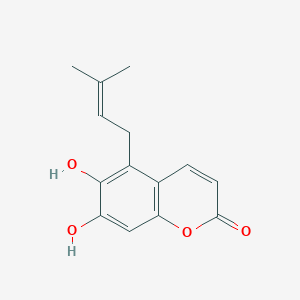
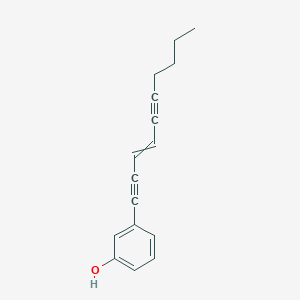
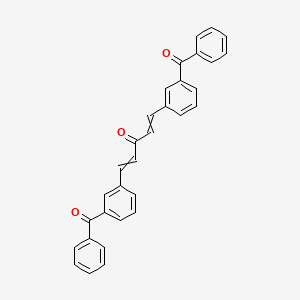
![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}pyridine-4-carboxamide](/img/structure/B14213130.png)
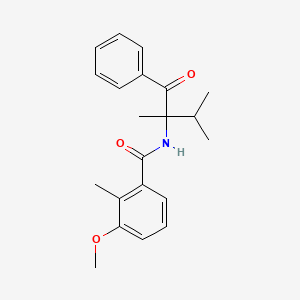
![2',3',5,6-Tetrachloro-3,4-dihydro[1,1'-biphenyl]-3,4-diol](/img/structure/B14213144.png)
![(2R)-2-[(Benzyloxy)methoxy]pentan-3-one](/img/structure/B14213148.png)
